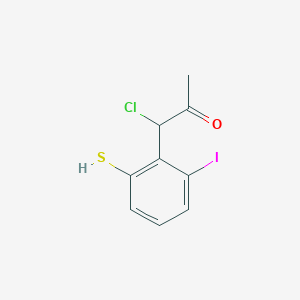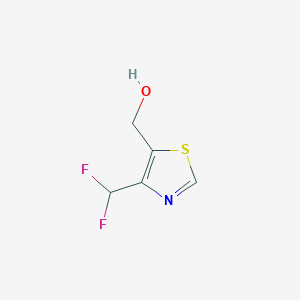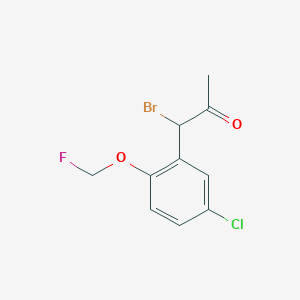
2-(pyrrolidin-2-yl)acetonitrile HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(pyrrolidin-2-yl)acetonitrile hydrochloride is a chemical compound that features a pyrrolidine ring attached to an acetonitrile group, with the addition of a hydrochloride salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrrolidin-2-yl)acetonitrile hydrochloride can be achieved through several methods. One common approach involves the reaction of pyrrolidine with acetonitrile in the presence of a suitable catalyst. For example, a three-component condensation reaction involving hetarylacetonitrile, phosphorus oxychloride, and 1-R-pyrrolidin-2-one can be used to synthesize 2-(pyrrolidin-2-ylidene)acetonitriles . This method is applicable to the synthesis of β-enaminonitriles containing azoles and six-membered azaheteroaromatic rings at the α-position relative to the nitrile group.
Industrial Production Methods
Industrial production methods for 2-(pyrrolidin-2-yl)acetonitrile hydrochloride typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(pyrrolidin-2-yl)acetonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, reduction may produce primary amines, and substitution reactions can result in various substituted nitriles.
科学的研究の応用
2-(pyrrolidin-2-yl)acetonitrile hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a precursor for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(pyrrolidin-2-yl)acetonitrile hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can enhance the binding affinity of the compound to its target, while the nitrile group can participate in various chemical reactions. The specific pathways involved depend on the biological context and the target molecules.
類似化合物との比較
Similar Compounds
2-(pyrrolidin-1-yl)acetonitrile: This compound has a similar structure but with a different substitution pattern on the pyrrolidine ring.
Pyrrolidine-2-one: A derivative of pyrrolidine with a ketone group, used in various chemical reactions.
Pyrrolizines: Compounds with a fused pyrrolidine ring system, exhibiting different biological activities.
Uniqueness
2-(pyrrolidin-2-yl)acetonitrile hydrochloride is unique due to its specific combination of a pyrrolidine ring and a nitrile group, which imparts distinct chemical and biological properties
特性
分子式 |
C6H11ClN2 |
|---|---|
分子量 |
146.62 g/mol |
IUPAC名 |
2-pyrrolidin-2-ylacetonitrile;hydrochloride |
InChI |
InChI=1S/C6H10N2.ClH/c7-4-3-6-2-1-5-8-6;/h6,8H,1-3,5H2;1H |
InChIキー |
PDAACCSVWIKYDN-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)CC#N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



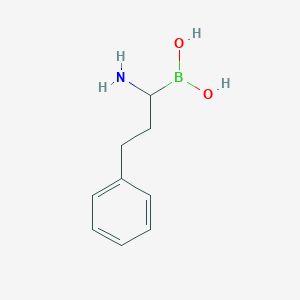
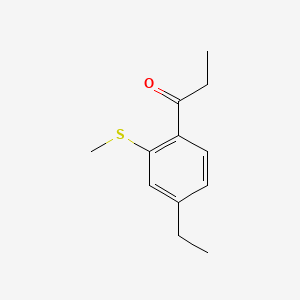
![N-((R)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14051892.png)

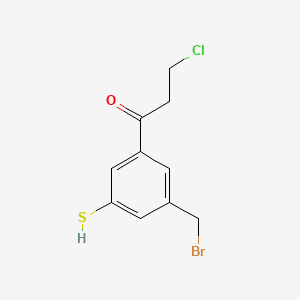
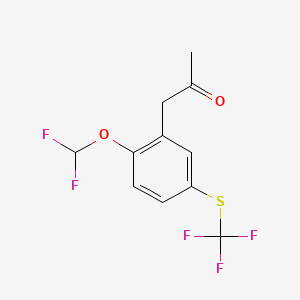
![5-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14051916.png)


